molecular formula C9H10N2O B061969 1-Methoxy-4-methyl-1H-benzo[d]imidazole CAS No. 161958-71-0

1-Methoxy-4-methyl-1H-benzo[d]imidazole

Cat. No.: B061969
CAS No.: 161958-71-0
M. Wt: 162.19 g/mol
InChI Key: CDDJZDSAIMHDSO-UHFFFAOYSA-N
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Description

1-Methoxy-4-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a methoxy group at the first position and a methyl group at the fourth position. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the methoxy and methyl groups can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-methyl-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 4-methoxy-2-nitroaniline with formaldehyde and subsequent reduction can yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products:

Scientific Research Applications

1-Methoxy-4-methyl-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

    1-Methyl-1H-benzimidazole: Lacks the methoxy group, which can influence its chemical and biological properties.

    4-Methoxy-1H-benzimidazole: Lacks the methyl group, affecting its reactivity and biological activity.

    1-Methoxy-2-methyl-1H-benzimidazole: Has a different substitution pattern, leading to variations in its properties.

Uniqueness: 1-Methoxy-4-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activities compared to other benzimidazole derivatives. The presence of both methoxy and methyl groups can enhance its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

1-methoxy-4-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-4-3-5-8-9(7)10-6-11(8)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDJZDSAIMHDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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